2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the efficient annulation reaction described above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuro[3,2-b]pyridines in the presence of DBU.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the benzofuro[3,2-d]pyrimidine core, leading to the formation of new derivatives with varied properties.
Common Reagents and Conditions
Oxidation: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is commonly used for the oxidation of this compound.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzofuro[3,2-b]pyridines.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including antitumor activity.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-dihydrobenzofuro[3,2-b]pyridines: These compounds share a similar core structure and can be synthesized using similar methods.
Thieno[3,2-d]pyrimidine derivatives: These compounds have been investigated for their antitumor activity and share structural similarities with benzofuro[3,2-d]pyrimidine derivatives.
Uniqueness
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both benzofuro and pyrimidine moieties
Properties
Molecular Formula |
C26H21N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |
InChI Key |
CCERBRIQKWELND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
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